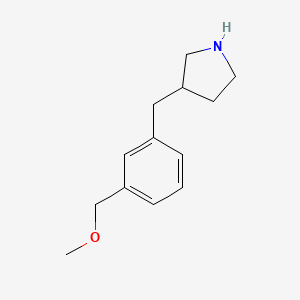
3-(3-(Methoxymethyl)benzyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Methoxymethyl)benzyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methoxymethyl group attached to the benzyl moiety, which is further connected to the pyrrolidine ring. Pyrrolidines are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 3-(3-(Methoxymethyl)benzyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition of unstable 2-benzylazomethylide, generated in situ from N-benzyl-N-(methoxymethyl)-N-(trimethylsilyl)amine, to activated alkenes . This reaction is typically carried out in polar solvents in the presence of a catalyst. The resulting product can be further reduced to obtain the desired pyrrolidine derivative under mild conditions .
Chemical Reactions Analysis
3-(3-(Methoxymethyl)benzyl)pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Cycloaddition: The pyrrolidine ring can participate in cycloaddition reactions, forming various heterocyclic compounds.
Scientific Research Applications
3-(3-(Methoxymethyl)benzyl)pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-(Methoxymethyl)benzyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The methoxymethyl group may enhance the compound’s binding affinity and selectivity towards its targets . The exact molecular pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-(3-(Methoxymethyl)benzyl)pyrrolidine can be compared with other similar compounds, such as:
3-(Methoxymethyl)pyrrolidine: Lacks the benzyl group, which may result in different biological activities and chemical reactivity.
3-(Benzyl)pyrrolidine: Lacks the methoxymethyl group, which may affect its solubility and binding properties.
N-Methylpyrrolidine: A simpler pyrrolidine derivative with different pharmacological properties.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-[[3-(methoxymethyl)phenyl]methyl]pyrrolidine |
InChI |
InChI=1S/C13H19NO/c1-15-10-13-4-2-3-11(8-13)7-12-5-6-14-9-12/h2-4,8,12,14H,5-7,9-10H2,1H3 |
InChI Key |
ODYJSZZQVPMVMH-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=CC(=C1)CC2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


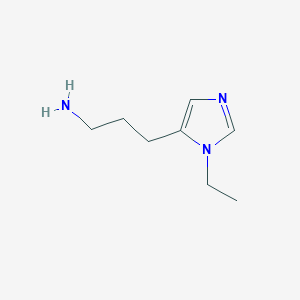

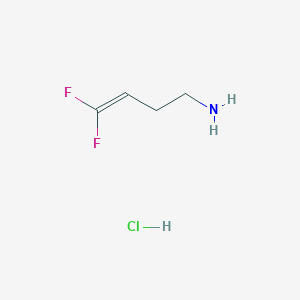
![(2R*,3R**)-2-[(4-chlorophenyl)formamido]-3-methylpentanoicacid](/img/structure/B13603892.png)
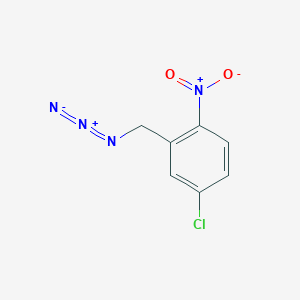
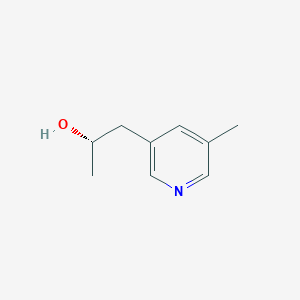
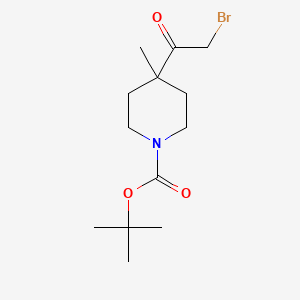
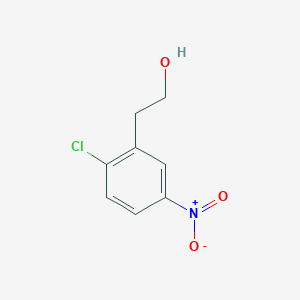

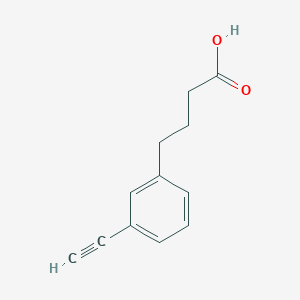
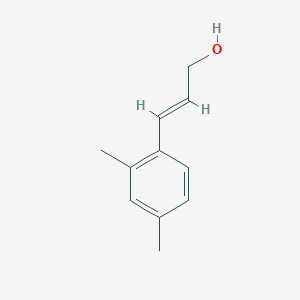
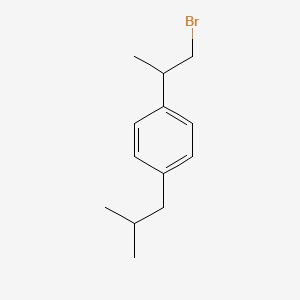
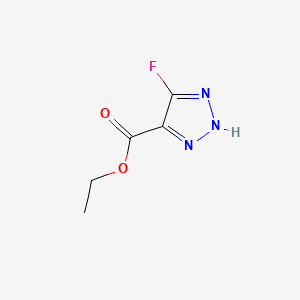
![[1-(Methanesulfonylmethyl)cyclopropyl]methanol](/img/structure/B13603978.png)
